molecular formula C11H11N3O B2868291 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile CAS No. 116248-07-8

6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile

Katalognummer: B2868291
CAS-Nummer: 116248-07-8
Molekulargewicht: 201.229
InChI-Schlüssel: QLKYOINYKWSUIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile is a pyridine derivative featuring a 4-oxopiperidine moiety at the 6-position and a nitrile group at the 3-position. Its molecular formula is C₁₁H₁₁N₃O (MW: 201.23 g/mol), with CAS number 116248-07-8 . The compound is a versatile scaffold in medicinal chemistry, particularly for designing kinase inhibitors and antibacterial agents.

Eigenschaften

IUPAC Name

6-(4-oxopiperidin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKYOINYKWSUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 4-piperidone with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Piperidine/Piperazine Core

The table below compares 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile with analogs differing in the substituents on the piperidine/piperazine ring:

Compound Name Substituent(s) Molecular Formula MW (g/mol) Key Properties/Applications References
6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile 4-Oxopiperidine C₁₁H₁₁N₃O 201.23 Hydrogen-bond donor; antibacterial lead
6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile 4-Methylpiperazine (carbonyl-linked) C₁₂H₁₄N₄O 230.27 Enhanced solubility; kinase inhibitor scaffold
6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile 4-Acetylpiperazine C₁₂H₁₄N₄O 230.27 Improved metabolic stability; CNS-targeting
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile 4-Methylpiperazine + aryl groups C₂₂H₂₁N₅S 387.50 Anticancer activity; π-π interactions

Key Observations :

  • Methylpiperazine derivatives (e.g., C₁₂H₁₄N₄O) exhibit higher solubility due to the tertiary amine’s protonation at physiological pH .
  • Aryl-substituted analogs (e.g., thiophenyl or phenyl groups) show enhanced lipophilicity and π-stacking capabilities, favoring interactions with hydrophobic enzyme pockets .

Comparison with Clinically Approved Drugs

Selpercatinib (6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile) is a FDA-approved RET kinase inhibitor. Key differences from the target compound include:

  • Molecular Complexity : Selpercatinib (MW: 525.61 g/mol) incorporates a pyrazolo[1,5-a]pyridine core, a bicyclic diazabicycloheptane, and methoxypyridine groups, enabling multi-target engagement .
  • Pharmacokinetics : The hydroxyl and methoxy groups in Selpercatinib improve water solubility, while the target compound’s smaller size (MW: 201.23) may limit bioavailability but enhance synthetic accessibility .

Biologische Aktivität

6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.

The primary target of 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile is Factor Xa (FXa) , a crucial component in the coagulation cascade. The compound functions as a competitive inhibitor of FXa, which disrupts thrombin generation and fibrin formation, leading to anticoagulant effects. This mechanism is vital for developing therapeutic agents aimed at managing thromboembolic disorders.

Pharmacokinetics

Similar compounds have demonstrated favorable pharmacokinetic profiles, including:

  • Good bioavailability
  • Low clearance rates
  • Small volume of distribution

These characteristics suggest that 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile may also exhibit comparable pharmacokinetic properties, enhancing its potential utility in clinical settings.

Biological Activities

Research indicates that this compound has a range of biological activities:

  • Enzyme Inhibition : The inhibition of FXa leads to reduced thrombin generation, which is beneficial in preventing blood clots.
  • Potential Therapeutic Applications : Ongoing studies are investigating its efficacy in treating various diseases, including cancer and neurological disorders.

Comparative Analysis

To understand the uniqueness of 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile, it is essential to compare it with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
4-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrileDifferent substitution patternsSimilar enzyme inhibition
6-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrileNitrile group position alteredVaries in potency against FXa
6-(4-Oxopiperidin-1-yl)pyridine-3-carboxamideCarboxamide instead of nitrilePotentially different binding affinity

This table highlights how variations in structure can influence biological activity and therapeutic potential.

Case Studies

Several studies have investigated the biological effects and therapeutic applications of 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile:

  • Anticoagulant Activity : A study demonstrated that compounds targeting FXa effectively reduced thrombus formation in animal models, supporting the potential use of this compound in anticoagulation therapy.
  • Cancer Research : Preliminary findings suggest that the compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.